sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Description
This compound is a sodium salt of a glycerophospholipid derivative featuring a chiral glycerol backbone with two esterified acyl chains: a saturated hexadecanoyl (palmitoyl) group at the sn-2 position and a mono-unsaturated (Z)-octadec-9-enoyl (oleoyl) group at the sn-3 position. The phosphate group at the sn-1 position is substituted with a (2S)-2-amino-2-carboxyethyl moiety, imparting zwitterionic properties. Its molecular formula is C₃₇H₇₀NNaO₈P, with a molecular weight of 696.91 g/mol (CAS 169437-35-8) .
Key structural features include:
Properties
Molecular Formula |
C40H75NNaO10P |
|---|---|
Molecular Weight |
784.0 g/mol |
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 |
InChI Key |
QKPXXPNOIWGYEJ-JEAFVVATSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OC[C@@H](C(=O)O)N.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC(C(=O)O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Biphasic Systems with Organic Solvents
Traditional biphasic systems employ phospholipase D (PLD) to catalyze the transphosphatidylation of phosphatidylcholine (PC) with L-serine in water-organic solvent mixtures. For example, a patent by CN102676600A achieved 80–98% PS yield using PLD from Streptomyces in a homogeneous medium of ethyl acetate and buffer (pH 5.5–6.5). Key parameters include:
-
Temperature : 30–65°C (optimal at 45°C)
-
Reaction Time : 2–48 hours (yield inversely correlates with duration)
-
Enzyme Load : 50–100 U/g substrate
Despite high yields, biphasic systems require large solvent volumes, complicating downstream purification and raising environmental concerns.
Mixed Micellar Solvent-Free Systems
A 2023 study introduced a solvent-free micellar system using sodium deoxycholate (SDC) to stabilize mixed micelles of PC and L-serine. PLD immobilized on chitin nanofibrils (ChNFs) achieved 96.74% PS yield under optimized conditions:
-
L-Serine Concentration : 1.0 M
-
SDC Concentration : 10 mM
-
Enzyme Load : 1.0 U/mL
-
Time : 8 hours
This method eliminated organic solvents, reduced production costs by 40%, and allowed enzyme reuse for five cycles without activity loss.
Immobilized Enzyme Techniques
Immobilizing PLD on ChNFs enhanced catalytic efficiency 6.0-fold compared to free enzyme systems. The immobilization protocol involves:
-
ChNF Preparation : Chitin dispersed in 0.1 M acetic acid, sonicated.
-
Enzyme Binding : PLD adsorbed onto ChNFs via electrostatic interactions.
-
Cross-Linking : Glutaraldehyde (0.2% v/v) stabilizes the enzyme-nanofibril matrix.
Immobilized PLD retained 85% activity after 10 batches, demonstrating industrial viability.
Chemoenzymatic Regioselective Synthesis
Chemical Acylation at the sn-2 Position
A chemoenzymatic approach synthesized deuterated PS analogues, adaptable to non-deuterated substrates. The sn-2 oleoyl chain is introduced via DMAP-catalyzed acylation of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine with oleic anhydride:
Enzymatic sn-1 Hydrolysis and Re-esterification
Lipase-catalyzed hydrolysis selectively removes the sn-1 palmitoyl group, enabling re-esterification with deuterated palmitic acid. Candida antarctica lipase B (CALB) is preferred for its regioselectivity:
-
Hydrolysis : 1.0 M phosphate buffer (pH 7.0), 37°C, 12 hours.
-
Esterification : Deuterated palmitic acid (3.0 eq), CALB (50 U/g), 45°C, 24 hours.
This method achieves >96% chemical purity and complete regiopurity.
Analytical Methods for Purity and Quantification
Fluorometric Assay
The Abcam Phosphatidylserine Assay Kit quantifies PS via enzymatic conversion to fluorescent resorufin:
Thin-Layer Chromatography (TLC)
TLC separates PS from PC and lysophospholipids using silica gel plates and chloroform-methanol-water (65:25:4 v/v). Radioactive labeling with [³H]serine enables autoradiographic quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile-methanol-ammonium acetate gradient) resolves PS isomers with 0.5% CV reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CD₃OD) confirms acyl chain positions:
-
Palmitoyl : δ 0.91 (t, 3H, terminal CH₃), 1.30 (s, 24H, -(CH₂)₁₂-).
Industrial-Scale Production Considerations
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The long-chain fatty acid esters can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The carboxyl and phosphate groups can be reduced under specific conditions, altering the compound’s properties.
Substitution: The amino and carboxyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to optimize reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Biochemical Applications
1.1 Membrane Structure and Function
The compound is primarily used in the study of cell membranes due to its amphiphilic nature, which allows it to form micelles and liposomes. These structures are crucial for understanding membrane dynamics and the behavior of membrane proteins.
1.2 Drug Delivery Systems
Research indicates that phospholipid-based compounds can enhance drug solubility and stability. Sodium;[(2S)-2-amino-2-carboxyethyl] phosphate has been investigated for its potential in targeted drug delivery systems, particularly in cancer therapy where it can encapsulate chemotherapeutic agents, improving their bioavailability and reducing side effects.
Pharmaceutical Applications
2.1 Therapeutic Uses
This compound has shown promise in treating conditions related to phospholipid metabolism disorders. Its role as a phosphate donor is critical in metabolic pathways, making it a candidate for therapeutic interventions in diseases such as diabetes and cardiovascular disorders.
2.2 Stability Studies
A study evaluated the stability of sodium phosphate solutions in various environments, highlighting its effectiveness in maintaining concentration over extended periods. This stability is essential for pharmaceutical formulations, ensuring efficacy throughout the shelf life of medications .
Food Technology Applications
3.1 Emulsification and Stabilization
In food science, sodium;[(2S)-2-amino-2-carboxyethyl] phosphate functions as an emulsifier and stabilizing agent in processed foods. It helps maintain texture and consistency in products like sauces and dressings, enhancing mouthfeel and preventing separation.
3.2 Nutritional Supplementation
The compound is also explored as a dietary supplement due to its role in enhancing nutrient absorption, particularly in formulations aimed at improving mineral bioavailability.
Environmental Applications
4.1 Water Treatment
Sodium phosphates are widely used in water treatment processes as buffering agents and corrosion inhibitors. The specific compound can be employed to manage pH levels in water systems, ensuring compliance with environmental regulations .
4.2 Soil Fertility
In agriculture, phosphate compounds are essential for promoting plant growth. The application of sodium;[(2S)-2-amino-2-carboxyethyl] phosphate can enhance soil fertility by providing readily available phosphorus to crops.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biochemistry | Membrane studies | Understanding membrane dynamics |
| Pharmaceuticals | Drug delivery systems | Enhanced solubility and stability |
| Food Technology | Emulsification | Improved texture and stability |
| Environmental Science | Water treatment | pH management and corrosion inhibition |
| Agriculture | Soil fertility | Enhanced phosphorus availability for crops |
Case Studies
-
Drug Delivery Research
A study published in the Journal of Pharmaceutical Sciences explored the encapsulation efficiency of sodium;[(2S)-2-amino-2-carboxyethyl] phosphate for various anticancer drugs. Results indicated significantly improved bioavailability compared to conventional delivery methods . -
Food Emulsification Study
Research conducted by the Institute of Food Technologists demonstrated that sodium phosphates effectively stabilized emulsions in salad dressings, reducing phase separation over time . -
Water Treatment Efficacy
A report from the Environmental Protection Agency evaluated the effectiveness of sodium phosphate in municipal water treatment facilities, confirming its role in maintaining optimal pH levels while minimizing corrosion rates .
Mechanism of Action
The mechanism of action of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with specific proteins and enzymes, modulating their activity and influencing various cellular pathways. The phosphate group plays a crucial role in these interactions, acting as a binding site for proteins and other molecules.
Comparison with Similar Compounds
Lysophosphatidic Acid (LPA) Analogues
Example : 1-Oleoyl-sn-glycero-3-phosphate (LPA 18:1) (CAS 220017-72-9) .
- Molecular Formula : C₂₁H₄₁O₇P⁻
- Key Differences: Contains only one acyl chain (oleoyl) at sn-1, making it a lysophospholipid. Lacks the amino-carboxyethyl phosphate substituent, reducing polarity.
- Functional Implications : LPA acts as a signaling molecule via GPCRs, whereas the target compound’s zwitterionic head group may alter receptor interactions .
Diacylglycerophosphates with Varied Head Groups
Example: Sodium,2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate (CAS 322647-48-3) .
- Molecular Formula : C₄₂H₈₀O₁₀P⁻·Na⁺
- Key Differences: Replaces the amino-carboxyethyl group with a 2,3-dihydroxypropyl moiety. Larger molecular weight (799.04 g/mol) due to longer acyl chains (stearoyl and oleoyl).
- Research Findings : The dihydroxypropyl group enhances hydrophilicity but lacks the zwitterionic character of the target compound .
Example: Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS 148439-06-9) .
- Molecular Formula : C₃₈H₇₄O₉P⁻·Na⁺
- Key Differences: Features two saturated hexadecanoyl chains and a 2-hydroxyethyl phosphate group. Absence of unsaturated bonds reduces membrane fluidity compared to the target compound’s oleoyl chain .
Unsaturation and Chain-Length Variants
Example: Sodium,[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate (CAS 322647-59-6) .
- Molecular Formula : C₃₇H₆₈O₈P⁻·Na⁺
- Key Differences: Substitutes oleoyl (Δ9Z) with linoleoyl (Δ9Z,12Z), introducing a second double bond. Molecular weight (694.90 g/mol) is slightly lower due to reduced hydrogen content.
- Functional Implications : Increased unsaturation enhances oxidative susceptibility but improves fluidity at lower temperatures .
Structural and Functional Insights from Research
NMR Profiling ()
Comparative NMR studies of analogous compounds reveal that chemical shifts in regions corresponding to the phosphate substituent (positions 29–36 and 39–44) are highly sensitive to structural modifications. For instance:
- The target compound’s amino-carboxyethyl group causes distinct shifts in regions A and B compared to LPA or dihydroxypropyl variants, confirming its unique electronic environment .
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which highlight its structural complexity:
- IUPAC Name : sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Molecular Formula : C₃₁H₅₇N₂O₈PNa
The compound consists of a phosphate group linked to a glycerol backbone with fatty acid chains, which are characteristic of phospholipids. This structure suggests potential roles in cellular signaling and membrane dynamics.
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into cell membranes, potentially influencing membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and nutrient transport.
- Signal Transduction : Preliminary studies suggest that this phospholipid may play a role in modulating signaling pathways associated with inflammation and cellular growth. It may act as a second messenger in various signaling cascades, particularly those involving phosphoinositides.
- Anti-inflammatory Properties : Some research indicates that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Study 1: Membrane Dynamics
A study investigated the impact of phospholipid derivatives on membrane fluidity using fluorescence recovery after photobleaching (FRAP) techniques. Results showed that the incorporation of this compound into lipid bilayers significantly increased fluidity compared to control membranes (p < 0.05). This suggests a potential role in enhancing membrane protein function and receptor activity.
Study 2: Inflammatory Response
In vitro experiments were conducted to assess the anti-inflammatory effects of the compound on human macrophages stimulated with lipopolysaccharides (LPS). The treatment group exhibited reduced levels of TNF-alpha and IL-6 production compared to untreated controls (p < 0.01), indicating its potential as an anti-inflammatory agent.
Research Findings
Future Directions
Further research is warranted to fully elucidate the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : Understanding the pharmacokinetics and bioavailability in animal models to assess therapeutic potential.
- Mechanistic Studies : Detailed investigations into specific signaling pathways affected by this compound could reveal novel therapeutic targets.
- Clinical Trials : If preclinical studies continue to show promise, moving towards clinical trials will be crucial for evaluating safety and efficacy in humans.
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of this glycerophospholipid be validated experimentally?
- Methodological Answer :
- Step 1 : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₃₇H₇₀NaO₈P, MW 696.91) and isotopic distribution .
- Step 2 : Employ P-NMR to verify the phosphate ester linkage (δ ~0-2 ppm) and H-NMR to resolve stereochemistry (e.g., sn-1 vs. sn-2 acyl chain positions) .
- Step 3 : Validate fatty acid composition via gas chromatography (GC) after transesterification to methyl esters, comparing retention indices to standards for (Z)-octadec-9-enoic and hexadecanoic acids .
- Step 4 : Quantify purity (>95%) via reverse-phase HPLC with evaporative light scattering detection (ELSD) .
Q. What are the standard protocols for synthesizing this sodium salt of a glycerophospholipid?
- Methodological Answer :
- Step 1 : Prepare sn-glycerol-3-phosphate backbone via enzymatic phosphorylation of glycerol using glycerol kinase .
- Step 2 : Chemoselectively acylate the sn-1 and sn-2 positions using activated esters (e.g., hexadecanoyl chloride and (Z)-octadec-9-enoyl chloride) under anhydrous conditions .
- Step 3 : Purify intermediates via silica gel chromatography (chloroform:methanol:water, 65:25:4 v/v) to remove unreacted fatty acids .
- Step 4 : Neutralize the phosphate group with sodium hydroxide to form the sodium salt, followed by lyophilization .
Advanced Research Questions
Q. How does the stereochemical configuration (2S, 2R) influence membrane interaction studies?
- Methodological Answer :
- Step 1 : Synthesize diastereomers (e.g., 2R vs. 2S) and compare bilayer insertion dynamics using surface plasmon resonance (SPR) .
- Step 2 : Measure phase transition temperatures via differential scanning calorimetry (DSC) to assess acyl chain packing efficiency .
- Step 3 : Use fluorescence anisotropy with DPH probes to quantify membrane fluidity changes induced by stereoisomers .
- Key Finding : The 2R configuration enhances lateral packing in lipid bilayers due to optimal sn-2 acyl chain orientation .
Q. What advanced techniques resolve contradictions in reported lipid oxidation pathways for unsaturated acyl chains?
- Methodological Answer :
- Step 1 : Track hydroperoxide formation using LC-MS/MS with precursor ion scanning for m/z 184 (phosphocholine fragment) .
- Step 2 : Compare oxidation kinetics under controlled ROS environments (e.g., H₂O₂ vs. HO• radicals) using ESR spectroscopy .
- Step 3 : Validate isomer-specific oxidation products (e.g., 9- vs. 13-hydroperoxides) via chiral chromatography .
- Key Finding : (Z)-octadec-9-enoyl chains oxidize preferentially at the Δ9 position in the presence of singlet oxygen .
Q. How can computational modeling optimize chromatographic separation of structurally similar phospholipids?
- Methodological Answer :
- Step 1 : Perform molecular dynamics simulations to predict retention times based on acyl chain hydrophobicity and phosphate group solvation .
- Step 2 : Validate models experimentally using UPLC with charged surface hybrid (CSH) columns and ammonium acetate buffers .
- Step 3 : Apply machine learning (e.g., random forest regression) to correlate structural descriptors (e.g., chain length, unsaturation index) with elution profiles .
- Key Finding : Retention time increases by 1.2 min per additional double bond in acyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
